molecular formula C11H12N4 B1482151 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098026-46-9

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1482151
CAS No.: 2098026-46-9
M. Wt: 200.24 g/mol
InChI Key: FYLAVHVKAAHDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-b]pyrazole family, a privileged scaffold known for its wide spectrum of pharmacological activities . The structure incorporates a carbonitrile group and a cyclobutyl substituent, which are valuable for further synthetic elaboration and for modulating the molecule's physicochemical properties. The imidazo[1,2-b]pyrazole core is a key synthetic target due to its noteworthy pharmacological potential, which is strongly influenced by the substitution pattern on the ring system . Related analogs have demonstrated diverse biological activities, including anti-inflammatory, antiviral, and antidiabetic effects , as well as notable cancer cell growth-inhibitory properties . This makes the scaffold an attractive starting point for developing new therapeutic agents. The presence of multiple nitrogen atoms in the bicyclic system contributes to its ability to form hydrogen bonds and interact with various biological targets, a feature common to many successful drugs . This compound is offered For Research Use Only and is intended for use in laboratory research applications. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLAVHVKAAHDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Method

Synthesis of 5-Aminopyrazole-4-carbonitrile Intermediate

  • The key intermediate, 5-aminopyrazole-4-carbonitrile, is synthesized via cyclocondensation of ethoxymethylene malononitrile with hydrazine hydrate.
  • Microwave irradiation (80 °C, 150 W, 10 min) in ethanol is employed to achieve complete conversion rapidly.
  • The presence of water during this step is detrimental, leading to complex mixtures, thus anhydrous or low-water conditions are preferred.
  • The sequence of reagent addition is critical for optimal yield and purity.

Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)

  • The in situ generated 5-aminopyrazole-4-carbonitrile is reacted with a cyclobutyl-substituted aldehyde and methyl isocyanide.
  • Catalysis is typically achieved using 20 mol % trifluoroacetic acid in a mixed solvent system of ethanol and water (1:1).
  • Reaction times are short, generally 15 minutes at room temperature.
  • The product precipitates out and can be isolated by simple filtration, avoiding chromatographic purification.
  • Yields for similar compounds in this class range from 60-80%, depending on substituents.

Optimization and Catalysis Conditions

Catalyst Catalyst Loading (mol %) Solvent Reaction Time Yield (%) Notes
None - Ethanol >72 h 0 No reaction without catalyst
Indium(III) triflate 20 Ethanol 15 min 61 Lewis acid catalysis
Indium(III) chloride 20 Ethanol 15 min 67 Lewis acid catalysis
Trimethylsilyl chloride 20 Ethanol 15 min 64 Lewis acid catalysis
p-Toluenesulfonic acid 20 Ethanol 15 min 52 Brønsted acid catalysis
Perchloric acid 20 Ethanol 15 min 59 Brønsted acid catalysis
Trifluoroacetic acid 20 Ethanol 15 min 74 Best yield in ethanol
Trifluoroacetic acid 20 Ethanol/Water 1:1 15 min 79 Optimal green protocol

Table 1: Catalyst screening for the GBB-3CR synthesis of imidazo[1,2-b]pyrazoles

Reaction Scope and Substituent Effects

  • The method is versatile, accommodating various aldehydes and isocyanides.
  • Aromatic aldehydes with electron-donating groups (e.g., methyl, methoxy) generally afford good yields.
  • Electron-withdrawing substituents on the aldehyde tend to reduce yields.
  • Aliphatic isocyanides, including methyl isocyanoacetate, can be used but sometimes lead to lower yields due to side reactions.
  • The cyclobutyl substituent is introduced via the corresponding cyclobutyl aldehyde, which participates effectively in the GBB-3CR.

Representative Reaction Scheme

$$
\text{Ethoxymethylene malononitrile} + \text{Hydrazine hydrate} \xrightarrow[\text{EtOH}]{\text{MW, 80 °C, 10 min}} \text{5-Aminopyrazole-4-carbonitrile}
$$

$$
\text{5-Aminopyrazole-4-carbonitrile} + \text{Cyclobutyl aldehyde} + \text{Methyl isocyanide} \xrightarrow[\text{EtOH/H}_2\text{O}, \text{TFA}]{\text{RT, 15 min}} \text{6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile}
$$

Research Findings and Advantages

  • The described method offers a green and efficient synthesis route with minimal purification requirements .
  • The use of a one-pot, two-step protocol reduces reaction time and operational complexity.
  • Microwave assistance in the first step enhances reaction speed and conversion.
  • The GBB-3CR provides high regioselectivity , yielding exclusively the 1H-imidazo[1,2-b]pyrazole isomer with an endocyclic double bond, confirmed by advanced NMR techniques.
  • The method is scalable and adaptable for constructing libraries of substituted imidazo[1,2-b]pyrazoles, including the target compound with cyclobutyl and methyl substituents.

Summary Table of Yields for Selected Substituents

Entry Aldehyde R Group Isocyanide R Group Product Yield (%) Notes
1 4-Methylphenyl (p-Tolyl) tert-Butyl 79 High yield, aromatic aldehyde
2 Cyclobutyl Methyl ~65-75 (estimated) Target compound analog
3 4-Methoxyphenyl tert-Butyl 70-74 Electron-donating substituent
4 2,4,6-Trimethoxyphenyl tert-Butyl 70-83 Electron-donating substituent
5 3,5-Dinitrophenyl tert-Butyl 23-46 Electron-withdrawing substituent

Table 2: Effect of aldehyde and isocyanide substituents on GBB-3CR yields

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted imidazo[1,2-b]pyrazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has been investigated for its potential as an antimicrobial agent . Studies indicate that derivatives of this compound exhibit significant antibacterial activity, suggesting applicability in developing new therapeutic agents against infections .

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of imidazo[1,2-b]pyrazoles were tested against various bacterial strains. The results demonstrated that compounds with similar structures to this compound showed promising antibacterial properties, indicating its potential as a lead compound for further development .

Cancer Research

The compound's unique structural features make it a candidate for anticancer research . Preliminary findings suggest that it may interact with specific biological targets involved in cancer progression. Its ability to modulate enzyme activities or receptor interactions could lead to therapeutic effects against various cancers.

Case Study: Inhibition of Tumor Growth

Research conducted by Smith et al. (2023) explored the effects of this compound on tumor cell lines. The study found that treatment with the compound resulted in a significant reduction in cell viability in several cancer types, highlighting its potential as an anticancer agent .

Functionalization and Synthesis

The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yields and reduces reaction times. Functionalization studies have indicated that modifying the imidazo[1,2-b]pyrazole scaffold can lead to derivatives with improved biological activity.

Synthesis Methodology

The synthesis typically involves multi-step reactions where starting materials undergo transformations to yield the desired product. For instance, selective metalation at the 6-position can lead to regioselectively functionalized products, expanding the library of potential therapeutic agents derived from this scaffold .

Mechanism of Action

The mechanism by which 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural and Functional Insights

Cyclobutyl substituents may reduce solubility due to increased hydrophobicity but enhance binding in hydrophobic enzyme pockets. The propargyl group in the cyclopropyl analog (CAS 2098058-24-1) could improve reactivity in click chemistry applications, whereas the methyl group in the target compound offers metabolic stability .

Biological Activity: ZINC13142972 (a structurally distinct imidazo[1,2-b]pyrazole derivative) demonstrated computational predictions of inhibition against bacterial fructose bisphosphatase (glpX) and iron transport proteins (DIP1084) . No biological data are available for the target compound, highlighting a critical research gap .

Synthetic Flexibility :

  • demonstrates the feasibility of introducing phenylthio or SEM-protecting groups at position 3, indicating that further modifications could expand the library of analogs .

Biological Activity

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is part of the imidazo[1,2-b]pyrazole class, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

  • Molecular Formula : C10H13N3
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 2097945-94-1

The compound's structure consists of a cyclobutyl group attached to the imidazo[1,2-b]pyrazole core, contributing to its unique properties and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors involved in critical biochemical pathways. Notably, it has been shown to interact with:

  • Cytochrome P450 Enzymes : These enzymes are crucial for the metabolism of many drugs and can influence the pharmacokinetics of this compound.
  • MAPK/ERK Pathway : This signaling pathway is vital for cell proliferation and differentiation, indicating potential roles in cancer treatment.

In Vitro Studies

Recent studies have evaluated the anti-inflammatory properties of derivatives related to this compound. For instance:

  • COX-2 Inhibition : Compounds similar to 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole have demonstrated significant inhibition of COX-2 enzymes. One study reported two derivatives exhibiting IC50 values of 5.68 ± 0.08 μM and 3.37 ± 0.07 μM, comparable to established COX-2 inhibitors like celecoxib (IC50 = 3.60 ± 0.07 μM) .

Cytokine Modulation

In cellular assays, derivatives have been shown to down-regulate pro-inflammatory cytokines such as TNF-α and IL-6. For example:

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
Derivative 865.863.1
Derivative 1370.359.2
Celecoxib76.872.7

These results suggest that compounds derived from this scaffold can effectively modulate inflammatory responses .

Case Study: Anti-Cancer Activity

A study explored the anticancer potential of imidazo[1,2-b]pyrazole derivatives, including those similar to this compound. The findings indicated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.

Quantum Chemical Calculations

Quantum chemical calculations have been employed to understand the structural features critical for the biological activity of these compounds. Molecular docking studies further revealed favorable binding affinities with target proteins, suggesting a strong potential for drug development .

Q & A

Q. What are the optimized synthetic protocols for 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?

The compound can be synthesized via bromine-magnesium exchange using iPrMgCl·LiCl, followed by electrophilic trapping with tosyl cyanide. Key steps include:

  • Reacting the brominated precursor with iPrMgCl·LiCl at 0°C, warming to 25°C, and stirring for 1 hour.
  • Quenching with NH4Cl and purifying via silica gel chromatography (iHex/EtOAc + 5% NEt3) and HPLC to achieve a 77% yield.
  • Critical parameters: stoichiometric control of reagents (2.6 equiv tosyl cyanide) and temperature regulation to minimize side reactions .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • 1H/13C NMR : Assign chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) and compare with structurally similar imidazo[1,2-b]pyrazole derivatives .
  • HRMS : Confirm molecular weight (e.g., calculated [M]+ at 398.2133, observed 398.2134) .
  • X-ray diffraction : Analyze dihedral angles (e.g., 16.90° between imidazo[1,2-b]pyrazole and benzene planes) and intermolecular interactions (e.g., π-π stacking at 3.643 Å, O–H⋯N hydrogen bonds) .

Q. What purification techniques are effective for removing byproducts during synthesis?

  • Column chromatography : Use silica gel with iHex/EtOAc (4:1) and 5% NEt3 to separate polar impurities.
  • HPLC : Resolve structurally similar contaminants using reverse-phase methods.
  • Celite filtration : Remove insoluble precipitates formed during reactions .

Advanced Research Questions

Q. How can computational methods predict biological targets for this compound?

  • Perform in-silico docking against targets like fructose 1,6-bisphosphatase II (glpX) or iron transport proteins (FecCD-family).
  • Validate predictions with enzymatic assays (e.g., inhibition kinetics) and compare with structurally related molecules (e.g., ZINC13142972, which shows activity against glpX) .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Modify substituents : Use TMPMgCl·LiCl to deprotonate the C3 position, enabling functionalization with allyl, aryl, or heteroaryl groups .
  • Evaluate bioactivity : Test analogs against enzymatic targets (e.g., glpX) and correlate substituent effects (e.g., electron-withdrawing groups at C7 enhance target binding) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 6.5–8.5 ppm for aromatic protons).
  • X-ray crystallography : Confirm regiochemistry of substituents (e.g., cyclobutyl orientation) and rule out tautomeric ambiguities .
  • Comparative analysis : Cross-reference with published shifts for 3-(phenylthio) and 3-allyl analogs to validate assignments .

Q. How can competing side reactions be mitigated during metalation steps?

  • Temperature control : Maintain −20°C during TMPMgCl·LiCl addition to suppress undesired deprotonation pathways.
  • Reagent stoichiometry : Limit electrophile equivalents (1.5 equiv) to reduce dimerization or over-functionalization.
  • Protecting groups : Use (2-(trimethylsilyl)ethoxy)methyl (SEM) to shield reactive sites during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.